molecular formula C16H38I2N2S B010618 Ammonium, thiodiethylenebis(triethyl-, diiodide CAS No. 109448-47-7

Ammonium, thiodiethylenebis(triethyl-, diiodide

Cat. No. B010618
CAS RN: 109448-47-7
M. Wt: 544.4 g/mol
InChI Key: IVZQEYPPCBZTOY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium, thiodiethylenebis(triethyl-, diiodide), commonly known as iodixanol, is a nonionic radiocontrast agent used in medical imaging procedures such as computed tomography (CT) scans and angiography. It is a water-soluble, low-osmolar contrast agent that has gained popularity due to its safety profile and efficacy in producing high-quality images.

Mechanism of Action

Iodixanol works by attenuating X-rays, which allows for better visualization of the internal structures of the body. It is a non-ionic contrast agent, which means that it does not dissociate into charged particles in solution, reducing the risk of adverse reactions such as allergic reactions and nephrotoxicity.
Biochemical and Physiological Effects
Iodixanol has been shown to have minimal effects on biochemical and physiological processes in the body. It is rapidly excreted by the kidneys and does not accumulate in the body, reducing the risk of adverse effects. Iodixanol has been found to have no significant effects on renal function, cardiovascular function, or blood coagulation.

Advantages and Limitations for Lab Experiments

Iodixanol has several advantages for use in laboratory experiments. It is a non-toxic, non-ionic contrast agent that can be used in a wide range of experimental conditions. It is also easily soluble in water, making it easy to prepare solutions of known concentrations. However, iodixanol has some limitations in laboratory experiments, including its relatively high cost and limited availability compared to other contrast agents.

Future Directions

There are several potential future directions for research on iodixanol. One area of interest is the development of new synthesis methods to improve the yield and purity of iodixanol. Another area of research is the investigation of the effects of iodixanol on cellular and molecular processes, including the effects on gene expression and protein synthesis. Additionally, there is potential for the development of new applications for iodixanol in medical imaging and other fields.

Synthesis Methods

Iodixanol is synthesized through a multi-step process involving the reaction of ethylene glycol, triethylamine, and thionyl chloride to produce thiodiethylenebis(triethylamine), which is then reacted with iodine monochloride to produce iodixanol. The final product is purified through a series of chromatographic techniques to obtain a high-purity, pharmaceutical-grade iodixanol.

Scientific Research Applications

Iodixanol is widely used in medical imaging procedures due to its low toxicity and low osmolality. It is used in Ammonium, thiodiethylenebis(triethyl-, diiodide scans, angiography, and other radiographic procedures to enhance the contrast between different tissues and organs, allowing for better visualization and diagnosis of various medical conditions. Iodixanol has also been used in research studies to investigate the effects of contrast agents on various physiological and biochemical processes.

properties

CAS RN

109448-47-7

Product Name

Ammonium, thiodiethylenebis(triethyl-, diiodide

Molecular Formula

C16H38I2N2S

Molecular Weight

544.4 g/mol

IUPAC Name

triethyl-[2-[2-(triethylazaniumyl)ethylsulfanyl]ethyl]azanium;diiodide

InChI

InChI=1S/C16H38N2S.2HI/c1-7-17(8-2,9-3)13-15-19-16-14-18(10-4,11-5)12-6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

IVZQEYPPCBZTOY-UHFFFAOYSA-L

SMILES

CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-]

Canonical SMILES

CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-]

synonyms

triethyl-[2-(2-triethylammonioethylsulfanyl)ethyl]azanium diiodide

Origin of Product

United States

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